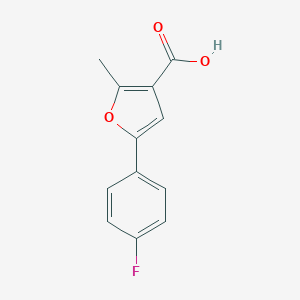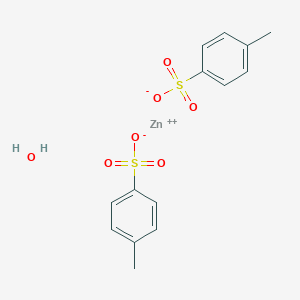
Hydrate de p-toluènesulfonate de zinc
Vue d'ensemble
Description
Zinc p-toluenesulfonate hydrate: is a chemical compound with the formula ((CH_3C_6H_4SO_3)_2Zn·xH_2O). It is also known as p-toluenesulfonic acid zinc salt hydrate. This compound is typically found as a white crystalline powder and is used in various industrial and scientific applications due to its unique properties.
Applications De Recherche Scientifique
Chemistry: Zinc p-toluenesulfonate hydrate is used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions. It is also employed in the synthesis of polymers and other complex organic molecules .
Biology: In biological research, zinc p-toluenesulfonate hydrate is used to study the effects of zinc ions on biological systems. It can be used to investigate the role of zinc in enzyme activity and protein structure .
Medicine: While not commonly used directly in medicine, zinc p-toluenesulfonate hydrate can be used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients .
Industry: In industrial applications, zinc p-toluenesulfonate hydrate is used as a stabilizer and activator in the production of synthetic rubber and plastics. It is also used in the manufacture of dyes, coatings, and other specialty chemicals .
Mécanisme D'action
Target of Action
Zinc p-toluenesulfonate hydrate, also known as p-Toluenesulfonic acid zinc salt , is primarily used as a catalyst in organic synthesis . Its primary targets are the reactant molecules in the chemical reactions it catalyzes.
Mode of Action
As a catalyst, Zinc p-toluenesulfonate hydrate facilitates chemical reactions by lowering the activation energy required for the reaction to proceed . It interacts with the reactant molecules, enabling them to undergo transformations more readily.
Biochemical Pathways
Zinc p-toluenesulfonate hydrate is commonly used to promote esterification, addition polymerization, and hydroxylation reactions of carbonyl compounds . The compound’s action can affect various biochemical pathways depending on the reactants and the nature of the reaction.
Result of Action
The molecular and cellular effects of Zinc p-toluenesulfonate hydrate’s action depend on the specific reactions it catalyzes. In general, it enables the transformation of reactant molecules into product molecules in various chemical reactions .
Action Environment
The action, efficacy, and stability of Zinc p-toluenesulfonate hydrate can be influenced by various environmental factors. For instance, it is insoluble in water , which can affect its use in aqueous environments. Additionally, it decomposes at high temperatures , which can limit its use in high-temperature reactions. Proper storage conditions, away from fire and heat sources, and in a dry, well-ventilated place, are necessary to maintain its stability .
Analyse Biochimique
Biochemical Properties
Zinc p-toluenesulfonate hydrate plays a significant role in biochemical reactions. It is commonly used as a catalyst in organic synthesis, promoting ester addition polymerization and hydroxylation reactions of carbonyl compounds
Cellular Effects
Zinc ions are known to play crucial roles in cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc p-toluenesulfonate hydrate is generally synthesized by reacting p-toluenesulfonic acid with zinc chloride in an ethanol solution. The reaction conditions, such as temperature and concentration, can be adjusted to control the hydration level of the final product .
Industrial Production Methods: On an industrial scale, the production of zinc p-toluenesulfonate hydrate involves the sulfonation of toluene to produce p-toluenesulfonic acid, which is then reacted with zinc chloride. The product is typically purified through recrystallization and drying processes to achieve the desired hydration level .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc p-toluenesulfonate hydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Complexation Reactions: The zinc ion can form complexes with other ligands, which can be utilized in catalysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.
Complexation: Ligands such as phosphines or amines are used to form complexes with the zinc ion under mild conditions.
Major Products:
Substitution Reactions: The major products are typically substituted aromatic compounds.
Complexation Reactions: The products are zinc-ligand complexes, which can be used as catalysts in various organic reactions.
Comparaison Avec Des Composés Similaires
Zinc trifluoromethanesulfonate: Another zinc salt used in catalysis, particularly in organic synthesis.
Sodium p-toluenesulfonate: A sodium salt of p-toluenesulfonic acid, used in similar applications but with different reactivity due to the presence of sodium instead of zinc.
Iron (III) p-toluenesulfonate hexahydrate: An iron salt used in catalysis and as a reagent in organic synthesis.
Uniqueness: Zinc p-toluenesulfonate hydrate is unique due to its combination of zinc and p-toluenesulfonate, which provides both catalytic activity and solubility in polar solvents. This makes it particularly useful in organic synthesis and industrial applications where both properties are advantageous .
Propriétés
IUPAC Name |
zinc;4-methylbenzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.H2O.Zn/c2*1-6-2-4-7(5-3-6)11(8,9)10;;/h2*2-5H,1H3,(H,8,9,10);1H2;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOXFVWERPVZPB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O7S2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123334-05-4 | |
| Record name | ZINC P-TOLUENESULFONATE HYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



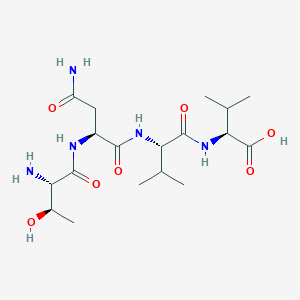
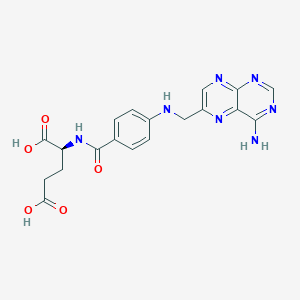
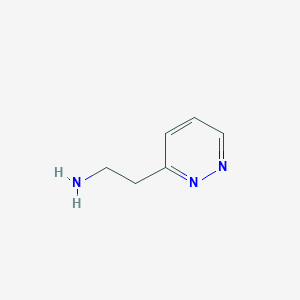
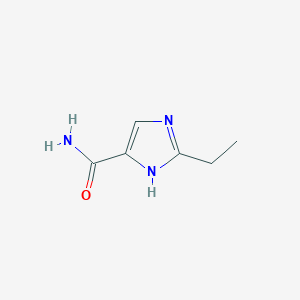
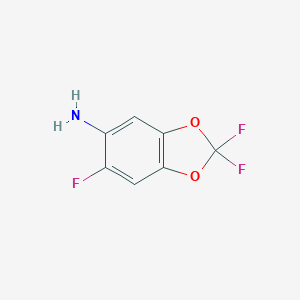
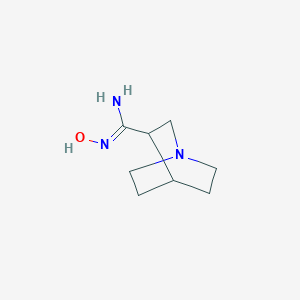
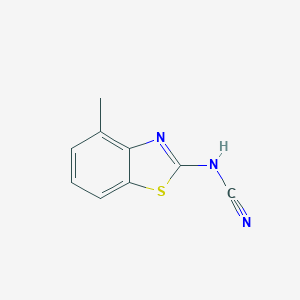
![(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione](/img/structure/B54738.png)
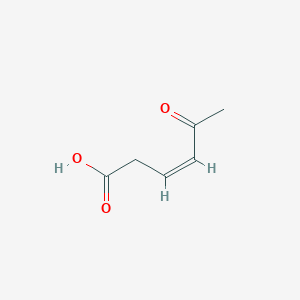

![5,6-Dichlorobenzo[d]thiazole](/img/structure/B54744.png)
![1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene](/img/structure/B54745.png)
